N-diethoxyphosphorylsulfanyl-N-ethylethanamine
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Overview
Description
N-diethoxyphosphorylsulfanyl-N-ethylethanamine is an organophosphorus compound with the molecular formula C8H20NO3PS. This compound is characterized by the presence of a phosphoryl group, a sulfanyl group, and an ethylethanamine moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphorylsulfanyl-N-ethylethanamine typically involves the reaction of diethyl phosphorochloridate with N-ethylethanamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphorylsulfanyl-N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-diethoxyphosphorylsulfanyl-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of N-diethoxyphosphorylsulfanyl-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylphosphoramidothioate: Similar structure but with different substituents on the nitrogen atom.
N-ethyl-N-phosphonomethylglycine: Contains a phosphonomethyl group instead of a phosphorylsulfanyl group.
N,N-dimethylphosphoramidothioate: Similar to N-diethoxyphosphorylsulfanyl-N-ethylethanamine but with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of both a phosphoryl and a sulfanyl group, which imparts distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5626-97-1 |
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Molecular Formula |
C8H20NO3PS |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-diethoxyphosphorylsulfanyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20NO3PS/c1-5-9(6-2)14-13(10,11-7-3)12-8-4/h5-8H2,1-4H3 |
InChI Key |
KFFHSMTVFPYFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SP(=O)(OCC)OCC |
Origin of Product |
United States |
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